![molecular formula C22H34BNO5 B12828784 tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate](/img/structure/B12828784.png)
tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutyl ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy and methyl groups. The dioxaborolane moiety is then attached through a substitution reaction. The final step involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Major products formed from these reactions include various substituted cyclobutyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Structure and Properties
The molecular formula of tert-butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is C16H28BNO. The presence of functional groups such as the hydroxy group and dioxaborolane moiety enhances its reactivity and utility in various chemical reactions.
Chemistry
Building Block in Organic Synthesis :
this compound serves as a versatile building block for synthesizing complex molecular architectures through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology
Development of Bioactive Molecules :
Research indicates that this compound can be utilized in the development of bioactive molecules that may have pharmaceutical applications. Its structural features allow it to interact with biological targets effectively.
Medicine
Potential Therapeutic Agent :
Studies are ongoing to evaluate the efficacy of this compound as a therapeutic agent targeting specific molecular pathways. Its unique reactivity profile makes it a candidate for drug development aimed at various diseases.
Industry
Production of Advanced Materials :
The compound's unique properties make it suitable for producing advanced materials such as polymers and nanomaterials. Its ability to form stable structures contributes to the development of innovative materials with desirable characteristics.
Case Study 1: Organic Synthesis Applications
In one study involving the synthesis of substituted cyclobutyl derivatives using this compound as a precursor, researchers demonstrated its effectiveness in forming new carbon-carbon bonds through cross-coupling reactions. The results indicated high yields and selectivity for desired products.
Case Study 2: Pharmaceutical Development
Another investigation focused on the potential therapeutic applications of this compound in developing anti-inflammatory agents. By modifying the structure through various synthetic routes involving this compound as an intermediate, researchers identified several derivatives with promising anti-inflammatory activity compared to standard drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate include:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane moiety and is used in similar cross-coupling reactions.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a dioxaborolane group, used in the synthesis of complex organic molecules.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound is used in the synthesis of various boronic acid derivatives.
The uniqueness of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
Biological Activity
Chemical Identity:
- Common Name: tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
- CAS Number: 1245770-25-5
- Molecular Formula: C22H34BNO5
- Molecular Weight: 403.3 g/mol
This compound is a complex organic molecule that integrates a cyclobutyl structure with a carbamate functional group and a boron-containing moiety. Its unique structure suggests potential biological activity worth exploring.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
The compound's biological effects are hypothesized to stem from its ability to interact with specific biological targets. The presence of the boron atom may enhance its reactivity and binding affinity to biomolecules. Studies have indicated that boron-containing compounds can influence enzyme activities and cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity:
- Neuroprotective Effects:
-
Enzyme Inhibition:
- The compound's structural features may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of acetylcholinesterase and other key enzymes, which could have implications for treating neurodegenerative diseases .
Data Tables
Properties
Molecular Formula |
C22H34BNO5 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C22H34BNO5/c1-18(2,3)27-17(25)24-22(13-21(8,26)14-22)15-9-11-16(12-10-15)23-28-19(4,5)20(6,7)29-23/h9-12,26H,13-14H2,1-8H3,(H,24,25) |
InChI Key |
FSPLQDULMMTJBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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